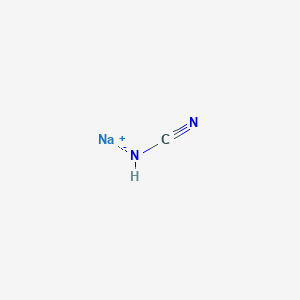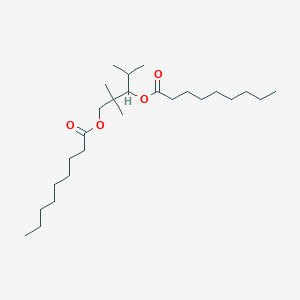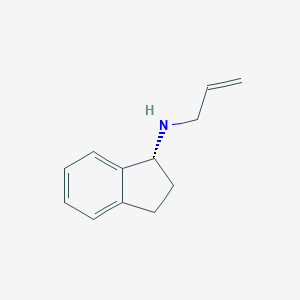
1,3-Dimethylbutylamine
描述
1,3-Dimethylbutylamine, also known as 4-methylpentan-2-amine, is an aliphatic amine. It is structurally related to methylhexanamine, where a butyl group replaces the pentyl group. This compound is known for its stimulant properties and has been identified in some over-the-counter dietary supplements .
作用机制
Target of Action
1,3-Dimethylbutylamine (1,3-DMBA), also known as dimethylbutylamine, DMBA, 4-amino-2-methylpentane, or AMP, is a stimulant drug . It is structurally related to methylhexanamine, where a butyl group replaces the pentyl group . The compound is an aliphatic amine . .
Pharmacokinetics
Its impact on bioavailability is therefore unknown. The compound is an aliphatic amine , and it has a boiling point of 108–110 °C and a density of 0.717 g/mL at 25 °C . These properties may influence its pharmacokinetic behavior, but more research is needed to understand these effects.
生化分析
Biochemical Properties
1,3-Dimethylbutylamine is a synthetic stimulant that has been identified in dietary supplements .
Cellular Effects
It is known to cause blood vessels to contract, which increases blood pressure and speeds up the heart
Molecular Mechanism
It is known to be a stimulant drug structurally related to methylhexanamine
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study found that the peak concentration of this compound for all subjects was observed within 3–5 hours following ingestion
准备方法
The preparation of 1,3-Dimethylbutylamine can be achieved through various synthetic routes. One method involves the reaction of methyl isobutyl ketone with formamide and ammonium formate. This mixture is reacted for 19 to 21 hours at temperatures ranging from 120 to 170 degrees Celsius. After the reaction, impurities are removed to obtain an intermediate product. This intermediate is then mixed with concentrated hydrochloric acid and subjected to a heating reflux reaction for 7 to 9 hours to yield this compound hydrochloride .
化学反应分析
1,3-Dimethylbutylamine undergoes several types of chemical reactions:
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Incompatibility: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Hydrogen Generation: Flammable gaseous hydrogen may be generated when combined with strong reducing agents, such as hydrides.
科学研究应用
1,3-Dimethylbutylamine has been used in various scientific research applications:
Chromatography: It has been used to study the application of unfunctionalized polymethacrylate resin as a stationary phase in liquid chromatography with UV detection.
Environmental Analysis: The compound has been used in the preparation of N-(1,3-dimethylbutyl)-N’-phenyl-p-benzoquinone, which is utilized in environmental sample content detection and toxicology experiments.
相似化合物的比较
1,3-Dimethylbutylamine is often compared to 1,3-dimethylamylamine (methylhexanamine). Both compounds are stimulants and are used in dietary supplements for their energy-boosting properties. this compound is associated with increasing physical energy, while 1,3-dimethylamylamine is more associated with boosting mental energy and focus . Other similar compounds include:
- 1,3-Dimethylamylamine (methylhexanamine)
- 2-amino-4-methylhexane
- 4-methyl-2-hexanamine
These compounds share structural similarities and stimulant properties but differ in their specific effects and applications .
属性
IUPAC Name |
4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMPKNTYKDYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025113 | |
| Record name | 1,3-Dimethylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dimethylbutylamine appears as a liquid with a fishlike odor. Less dense than water. Flash point 39 - 55 °F. Vapors heavier than air. May be toxic by ingestion, inhalation and skin absorption. | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
223 to 228 °F at 760 mmHg (NTP, 1992) | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
55 °F (NTP, 1992) | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.75 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
108-09-8 | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3250 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dimethylbutylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentanamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dimethylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXP599H5R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health risks associated with DMBA?
A: DMBA is structurally similar to 1,3-dimethylamylamine (DMAA), a stimulant banned by the US Food and Drug Administration (FDA) due to cardiovascular risks, including high blood pressure, heart attack, and stroke. [] While DMBA's specific effects in humans remain unstudied, its structural similarity to DMAA raises concerns about similar cardiovascular risks. [, ] Additionally, one study identified a case of hemorrhagic stroke potentially linked to DMAA. [] It is crucial to emphasize that DMBA has never been tested in humans, and its safety profile remains completely unknown.
Q2: Why is DMBA found in dietary supplements despite its unknown safety profile?
A: The regulatory framework surrounding dietary supplements in the US differs from pharmaceuticals. The Dietary Supplement Health and Education Act of 1994 (DSHEA) does not require pre-market approval of dietary supplements for safety and efficacy, unlike pharmaceuticals. [] This loophole allows manufacturers to introduce novel ingredients like DMBA without rigorous safety testing. [] The FDA often takes action only after adverse events are reported. []
Q3: Have any regulatory actions been taken against products containing DMBA?
A: Yes, the FDA has issued warning letters to manufacturers using DMBA (under various names like AMP Citrate and 4-Amino-2-Methylpentane Citrate) in their products. [] These letters highlight that DMBA is an unapproved ingredient and its presence in dietary supplements violates the Federal Food, Drug, and Cosmetic Act (FD&C Act). [, ]
Q4: Are there any known analytical methods to detect DMBA in supplements?
A: Multiple studies utilized ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry to identify and quantify DMBA in dietary supplements. [, , ] These methods offer high sensitivity and specificity for analyzing complex mixtures like dietary supplements.
Q5: What are the implications of finding DMBA alongside other stimulants in supplements?
A: Studies have identified supplements containing DMBA in combination with other prohibited stimulants, some never before tested in humans. [, ] This "cocktail" approach raises significant safety concerns as the interactions between these stimulants are unknown and could potentially lead to synergistic adverse effects. []
Q6: What is the future direction of research on DMBA?
A6: Given the identification of DMBA in various products and its structural similarity to a banned substance, further research is critical. Key areas include:
- Toxicological studies: Comprehensive investigation of DMBA's effects on various organ systems, particularly the cardiovascular system, in appropriate animal models is crucial. []
- Metabolism and pharmacokinetics: Understanding how DMBA is absorbed, distributed, metabolized, and excreted in the body is crucial to assessing its potential for toxicity. []
- Mechanism of action: Research on how DMBA interacts with biological targets, if any, is needed to understand its purported effects and potential for adverse events. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)






